molecular formula C22H24N4O4S B2761386 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034461-34-0

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2761386
CAS No.: 2034461-34-0
M. Wt: 440.52
InChI Key: YSLOVRKWCVQCAC-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown potent activities against FGFR1, 2, and 3 . This suggests that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interact with these enzymes and potentially others in the cell.

Cellular Effects

In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds exert their effects by inhibiting FGFR1, 2, and 3 . This inhibition results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biological Activity

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O3SC_{20}H_{19}N_5O_3S, with a molecular weight of approximately 393.46 g/mol. Its structure features multiple heterocyclic rings which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It has been suggested that the compound may act as an inhibitor of various kinases and enzymes involved in critical cellular processes.

Potential Targets

  • D-amino acid oxidase (DAAO) : Inhibition of DAAO can enhance the bioavailability of D-serine, a neuromodulator involved in neurotransmission.
  • Cyclin-dependent kinases (CDKs) : The compound may exhibit inhibitory effects on CDK activity, which is crucial for cell cycle regulation.

Pharmacological Activity

Recent studies have reported various pharmacological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives related to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain analogs inhibit cancer cell proliferation with IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116 .
Cell Line IC50 (µM)
MCF-70.46
HCT1160.03

Neuroprotective Effects

The inhibition of DAAO by this compound suggests potential neuroprotective effects through the modulation of D-serine levels in the brain. Increased D-serine availability may enhance NMDA receptor signaling, which is vital for synaptic plasticity and cognitive functions .

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

  • Study on Anticancer Effects :
    • A study conducted by Li et al. investigated the effects of similar pyrrolo[2,3-c]pyridine derivatives on cancer cell lines. The results showed significant inhibition of cell growth and induced apoptosis in MCF-7 cells .
  • Neuropharmacology Research :
    • A pharmacokinetic study demonstrated that co-administration of D-serine with a related compound significantly increased plasma levels compared to D-serine alone, indicating enhanced therapeutic efficacy through DAAO inhibition .

Properties

IUPAC Name

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-2-24-9-5-15-6-10-25(22(28)21(15)24)12-8-23-31(29,30)18-13-16-3-4-19(27)26-11-7-17(14-18)20(16)26/h5-6,9-10,13-14,23H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLOVRKWCVQCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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